molecular formula C21H22N2O B2759660 N-(4-(dimethylamino)phenethyl)-1-naphthamide CAS No. 953167-75-4

N-(4-(dimethylamino)phenethyl)-1-naphthamide

Cat. No.: B2759660
CAS No.: 953167-75-4
M. Wt: 318.42
InChI Key: DMGSYWACLWUDLM-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenethyl)-1-naphthamide is a naphthamide derivative featuring a phenethyl group substituted with a dimethylamino moiety at the para position. The dimethylamino group is electron-donating, which may enhance solubility and influence electronic interactions with biological targets.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-23(2)18-12-10-16(11-13-18)14-15-22-21(24)20-9-5-7-17-6-3-4-8-19(17)20/h3-13H,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGSYWACLWUDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Naphthoyl Chloride

1-Naphthoic acid undergoes chlorination using thionyl chloride ($$ \text{SOCl}2 $$) under reflux conditions. The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene at 70–80°C for 4–6 hours. Excess $$ \text{SOCl}2 $$ ensures complete conversion, with gaseous byproducts ($$ \text{SO}_2 $$, HCl) removed under vacuum.

Coupling with 4-(Dimethylamino)phenethylamine

The acid chloride is reacted with 4-(dimethylamino)phenethylamine in the presence of a base such as triethylamine ($$ \text{Et}_3\text{N} $$) or pyridine to neutralize HCl. The reaction proceeds at 0–25°C in DCM or tetrahydrofuran (THF), yielding the target amide within 2–4 hours.

Example Procedure

  • Dissolve 1-naphthoic acid (5.0 g, 26.3 mmol) in anhydrous DCM (50 mL).
  • Add $$ \text{SOCl}_2 $$ (3.8 mL, 52.6 mmol) dropwise under nitrogen.
  • Reflux at 70°C for 4 hours, then evaporate excess $$ \text{SOCl}_2 $$.
  • Dissolve the residue in THF (30 mL) and add 4-(dimethylamino)phenethylamine (4.2 g, 23.7 mmol) and $$ \text{Et}_3\text{N} $$ (4.0 mL, 28.7 mmol).
  • Stir at 25°C for 3 hours, then concentrate and purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 78–85%
Purity : >95% (HPLC)

Direct Coupling Using Carbodiimide Reagents

To avoid handling corrosive acid chlorides, carbodiimide-mediated couplings are employed. Ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ.

Reaction Optimization

  • Solvent : Dimethylformamide (DMF) or acetonitrile enhances solubility.
  • Temperature : 0–25°C to minimize racemization.
  • Molar Ratios : A 1:1:1 ratio of acid, amine, and EDC/HOBt is typical.

Example Procedure

  • Suspend 1-naphthoic acid (3.0 g, 15.8 mmol) in DMF (20 mL).
  • Add EDC (3.3 g, 17.3 mmol) and HOBt (2.4 g, 15.8 mmol) at 0°C.
  • Stir for 30 minutes, then add 4-(dimethylamino)phenethylamine (2.8 g, 15.8 mmol).
  • React at 25°C for 12 hours, then pour into ice-water.
  • Extract with ethyl acetate and purify via recrystallization (ethanol/water).

Yield : 70–75%
Melting Point : 142–144°C

Nickel-Catalyzed Coupling for Sterically Hindered Systems

A patent-pending method utilizes nickel-phosphine complexes to facilitate coupling between aryl halides and amines, adaptable for naphthamide synthesis.

Reaction Conditions

  • Catalyst : Bis(triphenylphosphine)nickel dichloride ($$ \text{NiCl}2(\text{PPh}3)_2 $$).
  • Solvent : Tetrahydrofuran or toluene.
  • Temperature : 95–105°C under inert atmosphere.

Example Procedure

  • Combine 1-chloronaphthalene (2.0 g, 12.3 mmol), $$ \text{NiCl}2(\text{PPh}3)_2 $$ (0.5 g, 0.8 mmol), and toluene (30 mL).
  • Add 4-(dimethylamino)phenethylamine (2.2 g, 12.3 mmol) and potassium carbonate (3.4 g, 24.6 mmol).
  • Heat at 100°C for 24 hours, then filter and concentrate.
  • Purify via flash chromatography (dichloromethane/methanol, 10:1).

Yield : 65–70%
Advantage : Tolerates electron-deficient aromatic systems.

Characterization and Analytical Data

Spectroscopic Properties

  • $$ ^1\text{H NMR} $$ (500 MHz, CDCl$$ _3 $$): δ 8.45 (d, J = 8.0 Hz, 1H, naphthyl-H), 7.90–7.40 (m, 6H, naphthyl-H), 6.70 (d, J = 8.5 Hz, 2H, aromatic-H), 6.55 (d, J = 8.5 Hz, 2H, aromatic-H), 3.60 (t, J = 7.0 Hz, 2H, CH$$ _2 $$), 2.90 (t, J = 7.0 Hz, 2H, CH$$ _2 $$), 2.30 (s, 6H, N(CH$$ _3 $$)$$ _2 $$).
  • $$ ^{13}\text{C NMR} $$ (125 MHz, CDCl$$ _3 $$): δ 170.2 (C=O), 150.1, 134.5, 130.2–123.8 (naphthyl-C), 128.4, 115.2 (aromatic-C), 49.8 (N(CH$$ _3 $$)$$ _2 $$), 40.1 (CH$$ _2 $$), 35.6 (CH$$ _2 $$).
  • IR (KBr) : 1645 cm$$ ^{-1} $$ (C=O stretch), 1550 cm$$ ^{-1} $$ (N–H bend).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Acid Chloride 78–85 >95 4–6 hours High scalability
EDC/HOBt 70–75 90–92 12–24 hours Avoids acid chlorides
Nickel Catalysis 65–70 85–88 24 hours Tolerates steric hindrance

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Dimethylamine liberation during coupling reduces yield.
  • Solution : Use excess amine (1.2 equiv) and low temperatures (0°C).

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.
  • Non-polar solvents (toluene, DCM) favor crystalline product formation.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

Pharmacological Applications

a. Neurotransmitter Modulation

One of the significant applications of N-(4-(dimethylamino)phenethyl)-1-naphthamide is its role as a modulator of neurotransmitter systems. Research indicates that compounds with similar structures can interact with monoamine transporters, which are crucial for neurotransmission. For instance, studies have shown that related compounds can serve as fluorescent substrates for the human serotonin transporter (hSERT), allowing researchers to visualize and quantify neurotransmitter uptake in real-time using live-cell imaging techniques . This capability is vital for understanding the mechanisms of antidepressants and psychostimulants.

b. Melanocortin Receptor Activity

Another application is in the modulation of melanocortin receptors, specifically the melanocortin-5 receptor (MC5R). Compounds like this compound have been investigated for their ability to influence MC5R activity, which is linked to various physiological processes, including energy homeostasis and inflammation . This modulation could lead to new therapeutic strategies for obesity and metabolic disorders.

Biochemical Research

a. Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. Such studies are essential in drug development as they help identify which structural features enhance or diminish activity against specific biological targets. For example, variations of naphthamides have been systematically tested for their potency in inhibiting enzymes involved in lipid metabolism, providing insights into potential anti-inflammatory agents .

b. Inhibition of Fatty Acid Amide Hydrolase

Research has shown that derivatives related to this compound can inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Inhibitors of FAAH are being explored for their therapeutic potential in pain management and neuroprotection . The inhibition mechanism involves acylation at the active site of the enzyme, which has been characterized through biochemical assays.

Material Science Applications

a. Fluorescent Probes

The compound's fluorescent properties make it suitable for use as a probe in various material science applications. Its ability to emit fluorescence upon excitation allows it to be used in high-throughput screening assays and as a labeling agent in cellular imaging studies. This application is particularly relevant for studying cellular processes and interactions at a molecular level .

b. Synthesis of Novel Materials

This compound can also serve as a precursor in the synthesis of novel materials with tailored properties. For instance, its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in electronics and biocompatible devices .

Case Studies

Study Focus Findings
Study 1Neurotransmitter uptakeDemonstrated that fluorescent analogs improve visualization of hSERT activity, aiding antidepressant research .
Study 2Melanocortin receptor modulationFound that specific derivatives enhance MC5R activity, suggesting potential obesity treatments .
Study 3FAAH inhibitionIdentified acylation mechanisms that inhibit FAAH, offering insights into pain management strategies .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The naphthamide moiety can intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-(dimethylamino)phenethyl)-1-naphthamide to structurally related naphthamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity. Key compounds from the evidence include chlorophenyl-substituted naphthamides and derivatives with heterocyclic substituents (e.g., quinoline, pyrimidine).

Table 1: Structural and Activity Comparison of Naphthamide Derivatives

Compound Name & Structure Key Substituents Activity Values* Key Observations Reference
N-(4-Chlorophenyl)-6-(7-methoxyquinolin-4-yloxy)-1-naphthamide (Entry 9, ) 4-Chlorophenyl, 7-methoxyquinoline 1, 8.9622, 8.61254 High potency; methoxy enhances activity
N-(4-Chlorophenyl)-6-(6,7-dimethoxyquinazolin-4-yloxy)-1-naphthamide (Entry 13, ) 4-Chlorophenyl, 6,7-dimethoxyquinazoline 2, 8.69897, 8.18124 Moderate activity; quinazoline scaffold
This compound (Hypothetical Target) 4-Dimethylaminophenethyl Predicted enhanced solubility
Ethyl 4-(dimethylamino) benzoate () Dimethylamino benzoate Higher reactivity Improved resin cement conversion
4-(Dimethylamino)-N-(4-(hydroxycarbamoyl)benzyl)benzamide (Compound 2i, ) Dimethylamino benzamide Structural analog with polar groups


*Activity values from may represent IC50 (nM) or log-scale properties (e.g., pIC50).

Key Comparisons:

Substituent Effects on the Aromatic Ring: Chlorophenyl vs. In contrast, the dimethylamino group in the target compound is electron-donating, which may improve solubility and modulate electronic interactions with targets . Methoxy and Quinoline Substituents: Methoxy groups on quinoline (Entry 9, ) correlate with higher activity, suggesting that polar substituents enhance target affinity. The target compound lacks such heterocyclic groups, which may limit its activity compared to these derivatives .

Linker Flexibility :

  • The phenethyl linker in the target compound introduces conformational flexibility compared to direct phenyl attachments (e.g., compounds). This could affect steric interactions or metabolic stability, though specific data are unavailable.

Physicochemical Properties: The dimethylamino group likely increases water solubility compared to chlorophenyl analogs, as seen in , where ethyl 4-(dimethylamino) benzoate outperformed other amines in resin systems . Quinoline- and pyrimidine-containing derivatives () exhibit variable activity, with methoxy groups (Entry 9) showing the highest potency (value: 1), possibly due to improved hydrogen bonding or π-π stacking .

Biological Activity Trends: Compounds with 7-methoxyquinoline (Entry 9) and 6,7-dimethoxyquinazoline (Entry 13) substituents demonstrate that methoxy groups at specific positions enhance activity. The absence of such groups in the target compound suggests it may have distinct target selectivity .

Research Findings and Implications

  • Dimethylamino Advantage: The dimethylamino group in the target compound may confer better solubility and bioavailability compared to chlorophenyl analogs, as supported by ’s findings on dimethylamino-containing initiators .
  • Activity Trade-offs: While the target compound lacks heterocyclic substituents linked to high potency in derivatives, its phenethyl linker and dimethylamino group could offer unique pharmacokinetic profiles.
  • Synthetic Feasibility : Derivatives like those in (e.g., Compound 2i) highlight the synthetic versatility of naphthamide cores, suggesting pathways for modifying the target compound with additional functional groups .

Biological Activity

N-(4-(dimethylamino)phenethyl)-1-naphthamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a fluorescent probe for studying neurotransmitter transporters. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a dimethylamino-substituted phenethyl group. Its structure can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

This compound is known for its ability to interact with various biological targets, making it a subject of interest in pharmacological studies.

Research indicates that this compound may function as a substrate for the human serotonin transporter (hSERT). Its interaction with hSERT is crucial for understanding its potential antidepressant effects. The compound's uptake is influenced by sodium and chloride ions, and it can be displaced by serotonin (5-HT), suggesting it mimics the action of natural neurotransmitters .

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity and degree of conversion (DC) of resin composites containing this compound. For example, when combined with camphorquinone, it was found to have comparable cytotoxic effects to ethylamine benzoate (EDAB), indicating its viability as a component in dental materials .

Fluorescent Properties

The compound has been characterized as an effective fluorescent substrate for hSERT. It exhibits superior fluorescence uptake compared to other analogs, making it suitable for high-throughput screening applications in neuropharmacology . The fluorescence intensity measurements indicate that this compound can be used to monitor hSERT activity in live cells, providing insights into its pharmacodynamics.

Case Studies and Experimental Findings

Several studies have explored the biological activities of this compound:

  • Study 1 : A study evaluated the cytotoxicity of resin composites containing this compound on immortalized human keratinocyte cells. Results indicated no significant difference in cell viability between the experimental groups and control after 1 hour, but notable differences were observed after 24 hours, highlighting the need for further investigation into long-term effects .
  • Study 2 : Research focused on the use of this compound as a fluorescent probe revealed that it effectively co-localizes with mitochondrial markers, suggesting potential applications in studying mitochondrial function and dynamics within cells .

Data Table: Summary of Biological Activities

Activity Observation Reference
CytotoxicityComparable to EDAB in resin composites
hSERT Substrate ActivitySuperior fluorescence uptake; mimics serotonin
Fluorescent PropertiesEffective for live-cell imaging; high-throughput screening

Q & A

Q. What are the established synthetic routes for N-(4-(dimethylamino)phenethyl)-1-naphthamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling 1-naphthoyl chloride with a phenethylamine derivative. For example, a similar compound (N-(methoxyphenethyl)-1-naphthamide) was synthesized by reacting 2-(methoxyphenyl)ethanamine with 1-naphthoyl chloride in dichloromethane using diisopropylethylamine as a base . Key conditions include maintaining low temperatures (0–5°C), solvent choice (polar aprotic solvents like DMF or DCM), and stoichiometric control of the base to prevent side reactions. Post-synthesis purification via column chromatography is often required to achieve >95% purity.

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the dimethylamino group on the phenethyl moiety and the naphthamide backbone. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline analogs, X-ray diffraction can resolve ambiguities in stereochemistry .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

Accelerated stability studies under stress conditions (e.g., elevated temperature, humidity, light exposure) are recommended. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine thermal decomposition thresholds. For hydrolytic stability, monitor degradation in aqueous buffers (pH 1–12) via HPLC, noting byproducts such as 1-naphthoic acid or phenethylamine derivatives .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

Comparative assays using standardized cell lines (e.g., HEK293 or HeLa) and dose-response curves (IC₅₀/EC₅₀) are critical. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility. Cross-validate results with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity or CRISPR-Cas9 knockouts to confirm target specificity .

Q. How can reaction pathways be optimized to reduce byproduct formation during large-scale synthesis?

Computational modeling (e.g., Density Functional Theory, DFT) predicts intermediates and transition states to identify side reactions. For instance, trace water in the solvent may hydrolyze 1-naphthoyl chloride; using molecular sieves or anhydrous solvents mitigates this. Flow chemistry systems improve reproducibility and scalability by precisely controlling residence time and temperature .

Q. What advanced techniques are suitable for studying this compound’s interactions with biological targets?

Surface Plasmon Resonance (SPR) quantifies real-time binding kinetics to receptors like G-protein-coupled receptors (GPCRs). Molecular docking simulations (AutoDock Vina, Schrödinger Suite) predict binding modes, while cryo-EM or X-ray crystallography of ligand-target complexes provides atomic-resolution insights. For in vivo studies, radiolabeled analogs (³H or ¹⁴C) enable pharmacokinetic profiling .

Q. How can researchers address solubility challenges in biological assays without compromising activity?

Co-solvent systems (e.g., DMSO/PEG 400) or nanoformulation (liposomes, micelles) enhance aqueous solubility. Structure-activity relationship (SAR) studies may identify substituents (e.g., polar hydroxyl or sulfonyl groups) that improve solubility while maintaining potency. Dynamic Light Scattering (DLS) monitors aggregation in solution .

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